molecular formula C18H25N3O5 B11079681 Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate

Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate

Cat. No.: B11079681
M. Wt: 363.4 g/mol
InChI Key: QCFINVNXBNIQLN-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate is a structurally complex organic compound featuring a 4-oxobutanoate backbone with three key substituents:

  • Aromatic moiety: A 4-methyl-2-nitrophenyl group attached via an amino linkage. The nitro group at the ortho position and the methyl group at the para position distinguish this aromatic ring from simpler phenyl derivatives.
  • Heterocyclic substituent: A 4-methylpiperidin-1-yl group at the 3-position of the butanoate chain. The piperidine ring’s methyl substitution may influence steric and electronic properties.
  • Ester group: A methyl ester at the terminal carboxylate, enhancing lipophilicity compared to carboxylic acid analogs.

However, specific biological data are unavailable in the provided evidence.

Properties

Molecular Formula

C18H25N3O5

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-(4-methyl-2-nitroanilino)-3-(4-methylpiperidin-1-yl)-4-oxobutanoate

InChI

InChI=1S/C18H25N3O5/c1-12-6-8-20(9-7-12)16(11-17(22)26-3)18(23)19-14-5-4-13(2)10-15(14)21(24)25/h4-5,10,12,16H,6-9,11H2,1-3H3,(H,19,23)

InChI Key

QCFINVNXBNIQLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CC(=O)OC)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Coupling Reaction: The formation of the amide bond between the amino group and the oxobutanoate moiety.

    Cyclization: The formation of the piperidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the aromatic ring or the piperidinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in aromatic substituents, heterocyclic groups, and ester/acid functionalities. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic Substituent Heterocyclic Group Ester/Acid Molecular Formula Molar Mass (g/mol) Key Features Evidence Source
Target Compound 4-Methyl-2-nitrophenyl 4-Methylpiperidin-1-yl Methyl ester C₁₉H₂₅N₃O₅* ~375.4 Unique nitro ortho to methyl on aryl; methylpiperidine -
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid () 4-Nitrophenyl None Acid C₁₀H₁₀N₂O₅ 238.20 Nitro at para; lacks heterocycle
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid () 4-Chlorophenyl 4-Methylpiperazin-1-yl Acid C₁₅H₁₉ClN₂O₃ 310.78 Chloro substituent; piperazine (N-containing)
Methyl 4-(4-fluorophenyl)-4-oxobutanoate () 4-Fluorophenyl None Methyl ester C₁₁H₁₁FO₃ 210.20 Fluorine substituent; simple ketone backbone
Methyl 4-(4-nitrophenyl)-4-oxobutanoate () 4-Nitrophenyl None Methyl ester C₁₁H₁₁NO₅ 237.21 Nitro at para; no amino or heterocycle
Methyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate () 4-Sulfonamidoaniline (isoxazolyl) None Methyl ester C₁₅H₁₇N₃O₆S 367.38 Sulfonamide linkage; isoxazole heterocycle

*Calculated based on structural analysis.

Key Observations :

Aromatic Substituent Diversity: The target compound’s ortho-nitro and para-methyl groups create steric and electronic effects distinct from para-nitro () or halogenated () analogs. Fluorine () and chlorine () substituents introduce halogen bonding capabilities, absent in the target compound.

Heterocyclic Groups :

  • The 4-methylpiperidin-1-yl group in the target contrasts with piperazine in . Piperazine’s additional nitrogen may increase solubility but reduce lipophilicity compared to piperidine .
  • Compounds lacking heterocycles () exhibit simpler pharmacokinetic profiles.

Ester vs. Acid Functionality :

  • Methyl esters (target, ) improve membrane permeability over carboxylic acids (), which may favor oral bioavailability .

Synthetic Complexity :

  • The target’s synthesis likely involves multi-step coupling of 4-methyl-2-nitroaniline and 4-methylpiperidine, akin to methods in , where piperidone intermediates are reacted with amines and esters .

Research Implications :

  • The target’s ortho-nitro group may confer unique reactivity in nucleophilic substitution reactions, unlike para-nitro analogs.
  • Methylpiperidine’s steric bulk could hinder interactions with flat binding pockets compared to piperazine derivatives.

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